Methallylcyclopentane
Overview
Description
Methallylcyclopentane, with the molecular formula C9H16, is an organic compound that belongs to the class of cycloalkanes. It is also known by its IUPAC name, (2-Methyl-2-propen-1-yl)cyclopentane. This compound is characterized by a cyclopentane ring substituted with a methallyl group, making it a versatile molecule in organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methallylcyclopentane can be synthesized through various methods. One common approach involves the alkylation of cyclopentane with methallyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes. One such method involves the use of a palladium catalyst to facilitate the coupling of cyclopentane with methallyl chloride. This method is preferred due to its high yield and selectivity .
Chemical Reactions Analysis
Types of Reactions: Methallylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions typically yield cyclopentane derivatives.
Substitution: Halogenation and other substitution reactions can occur at the methallyl group or the cyclopentane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products:
Oxidation: Methallylcyclopentanol, methallylcyclopentanone, and methallylcyclopentanoic acid.
Reduction: Cyclopentane derivatives.
Substitution: Halogenated this compound compounds
Scientific Research Applications
Methallylcyclopentane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins
Mechanism of Action
The mechanism of action of methallylcyclopentane involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and enzyme inhibition .
Comparison with Similar Compounds
Methallylcyclopentane can be compared with other similar compounds such as methylcyclopentane and metallacyclopentanes:
Methylcyclopentane: This compound has a similar structure but lacks the methallyl group. It is less reactive and has different chemical properties.
Metallacyclopentanes: These are organometallic compounds with a metal atom incorporated into the cyclopentane ring. .
Uniqueness: this compound’s unique structure, with both a cyclopentane ring and a methallyl group, makes it a versatile compound with distinct reactivity and applications in various fields.
Properties
IUPAC Name |
2-methylprop-2-enylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16/c1-8(2)7-9-5-3-4-6-9/h9H,1,3-7H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPUQHOHNKLMOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC1CCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338413 | |
Record name | Methallylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219726-61-1 | |
Record name | Methallylcyclopentane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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